4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
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Overview
Description
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions are common, particularly involving the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonyl-containing molecules, such as:
- 4-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
What sets 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the methoxy and sulfonyl groups contribute to its reactivity and potential biological activity .
Properties
IUPAC Name |
4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-15-21-18(14-19(22-15)27-5)23-10-12-24(13-11-23)28(25,26)17-8-6-16(7-9-17)20(2,3)4/h6-9,14H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEVVUKJRIEKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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